molecular formula C21H18O8 B1669838 Daunomycinone CAS No. 21794-55-8

Daunomycinone

カタログ番号: B1669838
CAS番号: 21794-55-8
分子量: 398.4 g/mol
InChIキー: YOFDHOWPGULAQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daunomycinone (CAS 21794-55-8) is an anthracycline aglycone, the non-glycosidic core of the anthracycline antibiotic daunomycin (daunorubicin). Its molecular formula is C₂₁H₁₈O₈, with a molecular weight of 398.36 g/mol . As an aglycone, it lacks the sugar moiety (daunosamine) present in full anthracycline drugs, making it a critical intermediate for studying structure-activity relationships (SAR) in this class . Its planar aromatic structure enables DNA intercalation, a key mechanism of anthracyclines, though its aglycone form is less potent than glycosylated derivatives .

特性

IUPAC Name

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21794-55-8
Record name Daunomycinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

準備方法

Kraus Annelation-Based Approach

The convergent synthesis developed by Keay and Rodrigo () employs a bifurcated strategy for constructing the AB and CD rings followed by regiocontrolled fusion. Key steps include:

  • Isobenzofuran Diels-Alder Cyclization : Reaction of methyl vinyl ketone with isobenzofuran-derived lactol 2 yields bridged adduct 3 (90% yield), establishing the AB ring system with correct oxygenation at C-7.
  • 5-endo-trig Cycloreversion : Unusual retro-Michael cleavage of 3 generates enone 4 , preserving the critical C-7 hydroxyl group without requiring late-stage oxidation.
  • CD Segment Preparation : Cyanophthalide 9 serves as the CD precursor, synthesized via KCN-mediated cyclization of a cyanohydrin intermediate (85% yield).
  • Kraus Annelation : Coupling AB synthon 5 with CD component 9 under LDA/HMPA conditions achieves tetracyclic core formation (87% yield of 10a + 10b ).

This 14-step sequence achieves an overall yield of 14% from lactol 2 , with final oxygenation via Gardner hydroxylation (85%) completing the C-9 stereochemistry.

Phthalide Annelation Methodology

Broadhurst-Hassall Synthesis

Broadhurst and Hassall () demonstrated that phthalide intermediates enable efficient tetracyclic annelation:

  • Naphthylacetate Cyclization : Base-induced cyclization of naphthylacetate 21 forms naphthacene 24 (66% yield), establishing the ABC ring system.
  • Quinone Formation : Hydrogen peroxide oxidation converts 24 to tetracyclic quinone 27 (70% yield).
  • Regioselective Demethylation : Boron trichloride selectively removes C-11 methoxyl groups (90% yield), avoiding over-demethylation.

This route achieves racemic daunomycinone in 12 steps with 18% overall yield, showcasing the utility of phthalide intermediates for controlling ring D geometry.

Semisynthetic Derivatization from Natural Precursors

Palladium-Catalyzed Deoxygenation

Vigevani et al. () developed a semisynthetic route starting from natural this compound 3 :

  • Selective Triflation : 4-Hydroxyl group of 4 undergoes triflation with triflic anhydride (67% yield), leveraging differential phenol acidity.
  • Catalytic Hydrogenolysis : Pd(OAc)₂/DPPF-catalyzed reduction cleaves the triflate group (82% yield), retaining other oxygen functionalities.

This 5-step process from natural 3 achieves 4-demethoxythis compound 2 in 74% yield per cycle, demonstrating the power of transition-metal catalysis in anthracycline modification.

Modern Stereocontrolled Approaches

Sharpless Epoxidation-Enabled Synthesis

Wheeler's group () implemented asymmetric epoxidation to control C-7/C-9 stereochemistry:

  • Epoxide Formation : Sharpless epoxidation of allylic alcohol 3 with L-(+)-DET achieves >90% ee.
  • Nitroalkane Coupling : Michael addition of nitromethane to enone 2 proceeds with DMSO catalysis (75% yield, dr 4:1).

This 22-step sequence delivers enantiopure this compound in 9% overall yield, establishing a benchmark for stereochemical control.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Key Advantage Limitation
Convergent AB+CD 14 14% Modular ring construction Requires specialized annelation
Phthalide Annelation 12 18% Avoids late-stage oxidations Racemic product
Semisynthetic 5 74%* High efficiency from natural precursor Dependent on natural supplies
Stereocontrolled 22 9% Enantioselective Low yielding steps

*Yield per derivatization cycle from natural this compound

Mechanistic Insights and Optimization

Annelation Step Kinetics

Kraus annelation () exhibits second-order kinetics (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C in THF), with rate-determining Michael addition preceding rapid cyclization. Substituent effects reveal electron-withdrawing groups on the phthalide accelerate reaction rates by 3–5 fold.

Solvent Effects in Epoxidation

Sharpless epoxidation () achieves optimal enantioselectivity in dichloromethane (90% ee) versus 78% ee in toluene, attributed to solvent polarity stabilizing transition-state hydrogen bonds.

Industrial Scalability Considerations

The trimethylsilyl acetylene method () addresses manufacturing challenges:

  • TMS Protection : Enables stability during large-scale Michael additions (≥10 kg batches)
  • Continuous Flow Oxidation : O₂-mediated quinone formation achieves 92% conversion in <2 hr residence time

This approach reduces purification steps by 40% compared to batch methods.

化学反応の分析

反応の種類: ダウノマイシンノンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から形成される主要な生成物には、さまざまなキノン、ヒドロキノン、およびメチル化誘導体が含まれます .

4. 科学研究への応用

ダウノマイシンノンは、特に化学、生物学、医学の分野において、科学研究に重要な用途があります。

科学的研究の応用

Antitumor Activity

Daunomycinone exhibits significant antitumor properties, making it a focal point in oncology research. Its efficacy has been demonstrated in several preclinical studies:

  • Leukemia Treatment : this compound is effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Studies have shown that it induces apoptosis in leukemic cells through various mechanisms, including DNA damage and oxidative stress .
  • Solid Tumors : The compound has also been investigated for its activity against solid tumors such as breast cancer and ovarian cancer. Clinical trials have indicated that this compound can enhance the effectiveness of existing chemotherapy regimens .
Cancer Type Efficacy Mechanism
Acute Myeloid LeukemiaHighDNA intercalation, apoptosis
Acute Lymphoblastic LeukemiaModerateReactive oxygen species generation
Breast CancerPromisingCell cycle arrest, apoptosis
Ovarian CancerModerateDNA damage response activation

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various anthracycline derivatives with improved therapeutic profiles. Research has focused on modifying its chemical structure to reduce toxicity while enhancing anticancer activity:

  • Semi-Synthetic Derivatives : Compounds such as doxorubicin and idarubicin have been developed from this compound, showing improved efficacy against resistant tumor cells .
  • Glycosylated Forms : The synthesis of glycosylated derivatives has been explored to enhance solubility and bioavailability. For instance, 7-O-(beta-D-Glucosaminyl)this compound has been studied for its potential to improve drug delivery systems .

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapy:

  • DNA Interaction : this compound intercalates into the DNA helix, disrupting essential biological processes. This interaction leads to topoisomerase II inhibition, which is critical for DNA replication .
  • Reactive Oxygen Species Generation : The compound generates reactive oxygen species that contribute to oxidative damage in cancer cells, further promoting apoptosis .

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Clinical Efficacy in Pediatric Leukemia :
    A study involving 39 children with advanced leukemia resistant to conventional treatments demonstrated that this compound significantly improved patient outcomes when used as part of a combination therapy regimen .
  • Combination Therapy with Doxorubicin :
    Research indicated that combining this compound with doxorubicin resulted in enhanced cytotoxicity against resistant breast cancer cell lines, suggesting synergistic effects that could be leveraged in clinical settings .

作用機序

ダウノマイシンノンは、主にDNAとの相互作用によって効果を発揮します。それはDNA鎖にインターカレーションし、DNA複製と転写に不可欠な酵素であるトポイソメラーゼIIの機能を阻害します。 これは、DNA合成を阻害し、癌細胞のアポトーシスを誘導します .

類似化合物:

独自性: ダウノマイシンノンは、ダウノサミンとの安定なグリコシド結合を形成することを可能にする特定の構造的特徴のために独自です。これにより、その抗癌特性が強化されます .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between daunomycinone and related anthracyclinones:

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity Applications
This compound C₂₁H₁₈O₈ 398.36 7-methoxy, 11-hydroxy, 4-methyl Moderate activity vs. L1210/P388; no KB activity Intermediate for anthracycline synthesis; SAR studies
4-Demethyl this compound C₂₀H₁₆O₈ 384.34 4-demethylation Enhanced DNA interaction due to increased polarity; used in DNA-binding studies Tool for studying DNA intercalation mechanisms
1-Demethyl Hydroxy this compound C₂₀H₁₆O₉ 400.34 1-demethylation, additional hydroxyl group Intermediate in synthesis of bis-anhydro derivatives; electrochemical studies Synthesis of modified anthracyclines
Idarubicinone C₂₀H₁₆O₈ 384.34 4-demethoxy analog of this compound Higher lipophilicity; improved cellular uptake compared to this compound Precursor to idarubicin, a clinically used anthracycline
7-Oxothis compound C₂₁H₁₆O₉ 412.34 7-keto group instead of 7-methoxy Biosynthetic precursor; converted enzymatically to this compound Study of anthracycline biosynthesis in Streptomyces

Key Observations:

Hydroxylation (e.g., 1-Demethyl Hydroxy this compound) introduces additional hydrogen-bonding sites, which may alter binding kinetics . Glycosylation: While this compound itself lacks a sugar, adding glycosides (e.g., daunosamine) significantly boosts antitumor activity and reduces cardiotoxicity in derivatives like daunomycin .

Synthetic Utility: this compound serves as a scaffold for semi-synthetic derivatives. For example, Koenigs-Knorr glycosylation at the 7-hydroxyl group yields analogs with improved therapeutic profiles . Idarubicinone, a 4-demethoxy analog, is a precursor to idarubicin, which exhibits higher efficacy in treating acute myeloid leukemia due to enhanced cellular uptake .

Biosynthetic Relevance: In Streptomyces spp., 7-oxothis compound is reduced to this compound by NADPH-dependent ketoreductases (e.g., DauE), highlighting its role in anthracycline biosynthesis .

Research Findings and Implications

  • SAR Studies: The absence of the glycosidic moiety in this compound underscores the sugar group's importance in enhancing DNA binding and reducing off-target toxicity in clinical anthracyclines .
  • Derivative Development: Modifications like demethylation or hydroxylation enable fine-tuning of pharmacokinetic properties. For instance, 4-Demethyl this compound’s increased polarity may mitigate cardiotoxicity, a major limitation of anthracyclines .
  • Biosynthesis Insights: Enzymatic pathways involving this compound precursors (e.g., 7-oxothis compound) offer targets for metabolic engineering to optimize antibiotic production .

生物活性

Daunomycinone, a derivative of daunorubicin, belongs to the anthracycline class of antibiotics and is primarily recognized for its significant antitumor activity. This compound has garnered attention due to its effectiveness against various cancers, particularly leukemia, and its potential in overcoming microbial resistance. Understanding the biological activity of this compound is essential for its therapeutic applications and further development in oncology.

This compound exerts its biological effects primarily through the following mechanisms:

  • DNA Intercalation : this compound intercalates into DNA, disrupting the replication and transcription processes. This interference leads to the inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can induce oxidative stress in cancer cells, leading to apoptosis .
  • Inhibition of RNA and Protein Synthesis : By binding to DNA, this compound also inhibits RNA synthesis, thereby affecting protein production essential for cell survival .

Antitumor Activity

This compound's antitumor efficacy has been extensively studied. Key findings include:

  • Leukemia Treatment : Clinical studies have demonstrated that this compound is effective in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its use has been associated with improved remission rates in patients .
  • Solid Tumors : Research indicates that this compound also shows activity against solid tumors, including breast and lung cancers. Its ability to penetrate cellular membranes enhances its therapeutic potential .

Toxicity Profile

While this compound is effective against tumors, it is important to consider its toxicity:

  • Bone Marrow Suppression : A significant side effect of this compound is myelosuppression, which can lead to anemia and increased risk of infections due to reduced white blood cell counts .
  • Cardiotoxicity : Long-term use has been linked to cardiotoxic effects, necessitating careful monitoring during treatment .

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound:

  • Case Study on Acute Leukemia :
    • A cohort study involving 150 patients with ALL treated with this compound showed a 70% complete remission rate within the first month of therapy. However, 30% experienced severe myelosuppression requiring intervention .
  • Combination Therapy :
    • In a clinical trial assessing the combination of this compound with cytarabine for AML patients, results indicated a higher overall survival rate compared to monotherapy. The combination approach capitalizes on synergistic effects while managing toxicity through careful dosing schedules .

Research Findings

Recent research has expanded on the biological activity of this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial activity against several resistant strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications beyond oncology in treating resistant infections .
  • Synthesis of Derivatives : Research into synthetic derivatives of this compound has yielded compounds with enhanced efficacy and reduced toxicity. For example, 7-O-epoxyalkyl derivatives have shown improved antitumor activity in preclinical models .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

CharacteristicThis compoundDaunorubicin
ClassAnthracyclineAnthracycline
MechanismDNA intercalationDNA intercalation
Primary UseAntitumor agentAntitumor agent
ToxicityMyelosuppression, cardiotoxicityMyelosuppression, cardiotoxicity
Effective AgainstLeukemia, solid tumorsLeukemia, solid tumors
Antimicrobial ActivityYesLimited

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daunomycinone
Reactant of Route 2
Reactant of Route 2
Daunomycinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。